(4-((4-Chlorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
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Overview
Description
The compound (4-((4-Chlorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
is a complex organic molecule. It belongs to the class of organic compounds known as N-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Scientific Research Applications
Molecular Interaction and Binding Studies
- Molecular Interaction with CB1 Cannabinoid Receptor: Research on compounds similar to (4-((4-Chlorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone shows their binding interaction with the CB1 cannabinoid receptor. Conformational analysis and pharmacophore models developed for CB1 receptor ligands provide insights into the steric binding interaction and suggest the potential of these compounds for receptor-targeted studies (Shim et al., 2002).
Synthesis and Structural Characterization
- Synthesis and Biological Activities: A series of derivatives containing the arylthio/sulfinyl/sulfonyl group has been synthesized, demonstrating potential herbicidal and insecticidal activities. This includes the study of compounds structurally similar to the queried chemical (Wang et al., 2015).
- X-ray Structure Characterisation: Novel pyrazole carboxamide derivatives, including compounds with a piperazine moiety, have been synthesized and structurally characterized, shedding light on the physical properties and potential applications of these compounds (Lv et al., 2013).
Potential Therapeutic Applications
- Inhibition of α-Glucosidase Enzyme: A series of compounds related to the queried chemical structure has been synthesized and evaluated for α-glucosidase enzyme inhibition, indicating potential therapeutic applications (Abbasi et al., 2019).
- Antiviral Activity: Compounds with a structure similar to the queried chemical have shown anti-tobacco mosaic virus activity, suggesting their potential in antiviral research (Chen et al., 2010).
Mechanistic Insights and Chemical Properties
- Synthesis and Mechanistic Studies: Research into the synthesis and reaction mechanisms of similar compounds provides insights into the properties and potential applications of these chemicals in various scientific fields (Yoshimura et al., 1973).
- Apoptosis Inducing Ability and Tubulin Polymerization Inhibition: Studies on derivatives of the queried compound have shown their ability to induce apoptosis in cancer cells and inhibit tubulin polymerization, highlighting their potential in cancer research (Manasa et al., 2020).
Safety and Hazards
Future Directions
The future directions for research on this compound could include further exploration of its potential antimicrobial properties, as well as investigation into its physical and chemical properties, safety profile, and possible applications in other fields. The retrieved results suggest that the molecular interactions of similar compounds reveal their suitability for further development .
Properties
IUPAC Name |
[4-[(4-chlorophenyl)methylsulfonyl]piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3S/c20-16-6-4-15(5-7-16)14-28(26,27)23-11-9-22(10-12-23)19(25)17-13-21-24-8-2-1-3-18(17)24/h4-7,13H,1-3,8-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVREUNTLMTTIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)S(=O)(=O)CC4=CC=C(C=C4)Cl)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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